Methyl 10-methyloctadecanoate

Mycobacteriology Lipidomics Biomarker Discovery

Methyl 10-methyloctadecanoate, also designated as tuberculostearic acid methyl ester, is a C20 branched-chain fatty acid methyl ester (BCFAME) derivative of 10-methyloctadecanoic (tuberculostearic) acid. The compound is characterized by a single methyl branch located at the C10 position of its saturated 18-carbon acyl chain, yielding a molecular weight of 312.53 g/mol and a predicted logP of approximately 8.65-8.8.

Molecular Formula C20H40O2
Molecular Weight 312.5 g/mol
CAS No. 2490-19-9
Cat. No. B153602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 10-methyloctadecanoate
CAS2490-19-9
Synonyms10-Methyloctadecanoic Acid Methyl Ester;  10-Methylstearic acid Methyl Ester
Molecular FormulaC20H40O2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C)CCCCCCCCC(=O)OC
InChIInChI=1S/C20H40O2/c1-4-5-6-7-10-13-16-19(2)17-14-11-8-9-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3
InChIKeyATERKICZYCBQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl 10-Methyloctadecanoate (CAS 2490-19-9): A Critical Branched-Chain Fatty Acid Methyl Ester Standard for Mycobacterial Research and Analytical Method Development


Methyl 10-methyloctadecanoate, also designated as tuberculostearic acid methyl ester, is a C20 branched-chain fatty acid methyl ester (BCFAME) derivative of 10-methyloctadecanoic (tuberculostearic) acid. The compound is characterized by a single methyl branch located at the C10 position of its saturated 18-carbon acyl chain, yielding a molecular weight of 312.53 g/mol and a predicted logP of approximately 8.65-8.8 . Unlike the far more abundant and commercially ubiquitous straight-chain analog methyl stearate, this methyl-branched structure fundamentally alters its physicochemical properties, including a reduced melting point and a significantly increased hydrophobic surface area, which dictate its unique interactions in biological membranes and its characteristic behavior in chromatographic separations [1]. Its primary significance stems from its role as a genus-specific, integral lipid component of the actinomycete cell wall, particularly within pathogenic mycobacteria [2].

Why Methyl 10-Methyloctadecanoate Cannot Be Replaced by Common Straight-Chain Fatty Acid Methyl Ester Standards


The substitution of methyl 10-methyloctadecanoate with common, inexpensive straight-chain fatty acid methyl esters (FAMEs) such as methyl stearate (CAS 112-61-8) or palmitate (CAS 112-39-0) will lead to critical failures in both analytical and biological experimental systems. In analytical chemistry, the C10 methyl branch dramatically alters gas chromatographic retention indices relative to its straight-chain C19:0 FAME equivalent, causing misidentification or complete co-elution in standard FAME GC methods that are not specifically optimized for branched isomers [1]. In biological contexts, the presence of the methyl branch is not a passive substitution; it is a key structural determinant of membrane function. Research has demonstrated that 10-methyloctadecanoate (tuberculostearic acid) is essential for controlling lateral membrane compartmentalization in mycobacteria, a role that straight-chain fatty acids cannot fulfill [2]. Consequently, using an incorrect standard or surrogate lipid in assays designed to detect mycobacteria or to model their unique membrane biophysics will yield quantitatively and qualitatively invalid results, potentially leading to false negatives in diagnostic assays or erroneous conclusions in membrane biophysics studies [3].

Quantitative Differentiation: Comparative Performance of Methyl 10-Methyloctadecanoate Against Closest Analogs


Mycobacterial Genus-Specificity vs. Straight-Chain FAME Ubiquity

Methyl 10-methyloctadecanoate (and its parent acid) exhibits a genus-specific distribution among bacteria, being a major lipid constituent of pathogenic mycobacteria (e.g., M. tuberculosis) and related Actinomycetales, but absent from the vast majority of other prokaryotes and all eukaryotes. This contrasts sharply with straight-chain FAMEs like methyl stearate (C18:0) or methyl palmitate (C16:0), which are ubiquitous across all domains of life. In a comparative lipidomic analysis, 10-methyloctadecanoic acid was a major component of all M. leprae preparations but was absent or a very minor component in representative strains of M. gordonae and other non-mycobacterial species, demonstrating its utility as a differential biomarker even within closely related genera [1]. Furthermore, in a study of cellular fatty acid profiles for mycobacterial differentiation, strains belonging to the 'T type' (nominally referring to tuberculosis) were characterized by the presence of tuberculostearic acid and other 10-methyl branched acids, whereas the 'G type' (nominally M. gordonae) lacked these distinctive branched acids, underscoring the compound's specific role in taxonomic and diagnostic classifications [2].

Mycobacteriology Lipidomics Biomarker Discovery Clinical Diagnostics

Exceptional Thermal Stability Enabling Autoclaving of Biological Samples

The inherent thermal stability of tuberculostearic acid and its methyl ester derivative is a critical differentiator for analytical workflows involving pathogenic biological samples. A 2013 study on GC-MS/MS quantitation of tuberculostearic acid in M. tuberculosis-infected lungs demonstrated that the exceptional thermal stability of TBSA enables lung homogenates to be autoclaved prior to analysis [1]. This is a significant advantage for biosafety and sample processing, as it allows for the complete sterilization of infectious material before handling and analysis, thereby reducing the risk of laboratory-acquired infections. In contrast, many other common lipid biomarkers, including polyunsaturated fatty acids and certain mycolic acids, are susceptible to thermal degradation or oxidation under autoclaving conditions (121°C, high pressure steam), which would compromise their quantitative integrity and require more complex, lower-throughput, and higher-risk handling procedures for infectious samples.

Bioanalytical Chemistry Sample Preparation Biomarker Quantification Infectious Disease

Essential Role in Mycobacterial Membrane Organization vs. Inert Structural Analog

The 10-methyl branch is not merely a structural variant but a functional determinant of mycobacterial membrane biology. A 2022 genetic and lipidomic study identified that tuberculostearic acid (TBSA), produced by the Cfa enzyme, is essential for controlling lateral membrane compartmentalization in Mycobacterium smegmatis. The study showed that cfa deletion mutants, which lack the ability to synthesize TBSA, exhibited a significant growth defect and a failure to properly reform the intracellular membrane domain (IMD) following membrane fluidization [1]. This is a specific, quantifiable biological phenotype. In contrast, straight-chain fatty acids like stearic acid (or its methyl ester) do not encode this lateral organization information; their role is primarily as bulk membrane constituents. A membrane composed solely of straight-chain fatty acids would have fundamentally different biophysical properties, lacking the localized control of fluidity and domain formation provided by the methyl-branched TBSA [2].

Membrane Biophysics Microbiology Functional Lipidomics Drug Discovery

Distinct Chromatographic Retention vs. Straight-Chain FAME Co-Elution Risk

The C10 methyl branch in methyl 10-methyloctadecanoate causes a significant and reproducible shift in its gas chromatographic retention index (RI) compared to its straight-chain analog, methyl stearate (C18:0) [1]. While the exact RI value is dependent on column stationary phase and temperature program, the presence of the branch consistently reduces retention time relative to a straight-chain FAME of equivalent total carbon number [2]. This difference is critical for method development and compound identification. For instance, in a standard FAME GC method, a misidentification can occur if an analyst assumes a peak is methyl stearate based solely on retention time matching a straight-chain standard, whereas it could be methyl 10-methyloctadecanoate. Using an incorrect standard will result in failed peak identification, inaccurate quantification, and erroneous lipid profiling results. The availability of a pure methyl 10-methyloctadecanoate standard is therefore essential for establishing its unique retention time and deconvoluting complex FAME mixtures from biological sources, particularly those containing both straight-chain and branched-chain isomers.

Analytical Chemistry Gas Chromatography Metabolomics Reference Standards

Characteristic EI-MS/MS Fragmentation for Unambiguous Identification

The electron ionization (EI) mass spectrum of methyl 10-methyloctadecanoate provides a unique fragmentation pattern that can be used to distinguish it from other mono-methyl branched isomers (e.g., iso- or anteiso-FAMEs) and from straight-chain FAMEs. A definitive paper by Apon and Nicolaides (1975) provides reference spectra for the complete series of 2- to 17-methyl-octadecanoates, offering a comparative dataset for unambiguous identification [1]. Furthermore, studies using low-energy tandem mass spectrometry (EI-MS/MS) of the molecular ion have demonstrated that BCFAMEs yield highly characteristic fragments upon collisional dissociation. For example, while iso-BCFAMEs produce a prominent [M-43]+ ion and anteiso-FAMEs yield prominent [M-29]+ and [M-57]+ ions, mid-chain branched isomers like methyl 10-methyloctadecanoate exhibit a distinct fragmentation signature, with enhanced radical site cleavage at the branching position [2]. This allows for its confident differentiation from other positional isomers that may be present in complex biological samples, a task that is often ambiguous with standard EI-MS alone.

Mass Spectrometry Structural Elucidation Analytical Method Development Lipidomics

Optimized Research and Industrial Applications for Methyl 10-Methyloctadecanoate


Validated Analytical Standard for GC-MS/MS Quantification of M. tuberculosis in Drug Discovery

Methyl 10-methyloctadecanoate (as the derivatized form of tuberculostearic acid) is the definitive analytical standard for developing and validating a rapid, sensitive GC-MS/MS assay to quantify M. tuberculosis burden in vitro (axenic culture, macrophage infection) and in vivo (mouse lung homogenates). This application is directly supported by a 2013 study demonstrating a strong positive correlation between TBSA methyl ester quantity and colony-forming units (CFU) across multiple infection models [1]. The compound's exceptional thermal stability is a key enabling feature of this workflow, as it permits the autoclaving of infectious lung homogenates for biosafety before analysis, a significant advantage over CFU plating or assays using less stable biomarkers [1]. For a drug discovery lab, this translates to a higher-throughput, safer, and more quantitative method for assessing the efficacy of new anti-tubercular drug candidates, for which a certified reference standard of the methyl ester is indispensable.

Essential Reference Compound for Mycobacterial Lipidomics and Membrane Biology Research

This compound is an essential reference standard and experimental tool for any research program investigating the unique lipid composition and membrane biophysics of mycobacteria. It is required for the accurate identification and quantification of tuberculostearic acid in lipid extracts from wild-type and mutant mycobacterial strains using GC-MS or LC-MS. Furthermore, its use as a standard is critical for interpreting experiments on membrane fluidity, permeability, and compartmentalization. As shown by Prithviraj et al. (2022), tuberculostearic acid is not merely a structural lipid but a specific 'controller' of lateral membrane organization [2]. Therefore, having access to pure methyl 10-methyloctadecanoate enables researchers to prepare defined lipid standards for biophysical studies (e.g., artificial membrane systems), conduct precise lipidomic analyses to probe the function of enzymes like Cfa, and ultimately advance the fundamental understanding of mycobacterial cell envelope biology, which is a key target for antibiotic development.

Critical Control in Clinical Diagnostic Assay Development for Tuberculosis

For clinical researchers and diagnostic test developers, methyl 10-methyloctadecanoate serves as a critical positive control and calibration standard for the development of rapid diagnostic tests for tuberculosis based on the detection of tuberculostearic acid (TBSA) in patient samples. The compound's genus-specificity makes it a valuable biomarker [3]. Assays using GC-MS have been developed for detecting TBSA in sputum, cerebrospinal fluid, and serum for diagnosing pulmonary TB and tuberculous meningitis [3] [4]. To translate these research findings into a validated clinical assay, a highly pure and well-characterized standard of the methyl ester is non-negotiable for establishing assay sensitivity, specificity, and linear range, as well as for routine quality control and calibration of analytical instruments. This is a high-impact application where the correct standard directly impacts patient outcomes.

High-Purity Building Block for the Synthesis of Complex Mycobacterial Lipid Antigens

Methyl 10-methyloctadecanoate is a valuable, high-purity starting material or synthetic intermediate for organic chemists engaged in the total synthesis of complex, bioactive mycobacterial lipids. These include phosphatidylinositol mannosides (PIMs) and lipoarabinomannan (LAM), which are major immunomodulatory components of the M. tuberculosis cell wall [5]. As these complex glycolipids are often acylated with tuberculostearic acid, having a ready supply of its pure methyl ester allows for the efficient and convergent synthesis of defined lipid fragments or whole molecules for immunological studies and vaccine development. Using a high-purity (>98%) source, as is commercially available, minimizes side reactions and simplifies the purification of these complex final products, thereby accelerating research into host-pathogen interactions and novel vaccine adjuvants.

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